N-(4-methylbenzyl)-1-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-oxopyrrolidine-3-carboxamide
Description
N-(4-methylbenzyl)-1-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a morpholine ring, and a benzyl group
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-18-2-4-19(5-3-18)15-26-25(31)20-14-23(29)28(16-20)21-6-8-22(9-7-21)33-17-24(30)27-10-12-32-13-11-27/h2-9,20H,10-17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLTVBFRPMWDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-1-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide and a suitable nucleophile.
Attachment of the Morpholine Ring: The morpholine ring can be attached through an etherification reaction, where a hydroxyl group reacts with a morpholine derivative in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and morpholine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and morpholine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted analogs with various functional groups.
Scientific Research Applications
N-(4-methylbenzyl)-1-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and mechanical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex molecular interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-1-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This includes inhibition of specific kinases and interaction with neurotransmitter receptors.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission. This is achieved through its binding to key proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-Morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide: This compound shares the morpholine and phenyl groups but differs in its overall structure and functional groups.
N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine: This compound has a similar morpholine ring but includes a pyrimidine and quinoline moiety.
Uniqueness
N-(4-methylbenzyl)-1-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a morpholine ring, and a benzyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
